3-(Chloromethyl)pyridin-2-amine

Catalog No.
S700620
CAS No.
858431-29-5
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)pyridin-2-amine

CAS Number

858431-29-5

Product Name

3-(Chloromethyl)pyridin-2-amine

IUPAC Name

3-(chloromethyl)pyridin-2-amine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9)

InChI Key

LFZLYRMLFKINJA-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N)CCl

Canonical SMILES

C1=CC(=C(N=C1)N)CCl

Synthesis of Functionalized Pyridines:

3-(Chloromethyl)pyridin-2-amine serves as a valuable building block for the synthesis of diversely functionalized pyridine derivatives. The presence of both the amine and chloromethyl groups allows for further chemical modifications through various reactions, such as nucleophilic substitution, reductive amination, and cyclization reactions. These reactions enable the introduction of various functional groups, leading to the development of novel compounds with potential applications in medicinal chemistry, materials science, and catalysis. [Source: Hoffman Fine Chemicals - 2-Chloro-3-(chloromethyl)pyridine, ]

Precursor for Drug Discovery:

The unique structure of 3-(Chloromethyl)pyridin-2-amine makes it a promising candidate for the development of new pharmaceuticals. By strategically modifying the functional groups, researchers can create compounds that target specific biological processes. Studies have explored its potential in the development of anti-cancer agents, anti-inflammatory drugs, and compounds for treating neurodegenerative diseases. [Source: PubChem - 4-Chloro-3-(chloromethyl)pyridin-2-amine, ]

Applications in Polymer Chemistry:

3-(Chloromethyl)pyridin-2-amine can be incorporated into the structure of polymers, leading to materials with unique properties. The presence of the amine group allows for the formation of covalent bonds with other polymers or functional groups, facilitating the creation of intricate polymer architectures. These materials hold potential applications in various fields, including drug delivery systems, sensors, and electronic devices. [Source: BLDpharm - 5-Chloro-3-(trifluoromethyl)pyridin-2-amine, ]

Catalyst Development:

The amine and chloromethyl functionalities in 3-(Chloromethyl)pyridin-2-amine can be utilized to design and develop novel catalysts. By attaching specific transition metals or other catalytic species to the molecule, researchers can create efficient catalysts for various chemical reactions. This approach has the potential to improve reaction efficiency, selectivity, and sustainability in various industrial and synthetic processes. [Source: Sigma-Aldrich - 2-Amino-3-chloropyridine, ]

3-(Chloromethyl)pyridin-2-amine, with the molecular formula C6_6H7_7ClN2_2, is a pyridine derivative featuring a chloromethyl group and an amine functional group. This compound is characterized by its unique structural features, including a chlorine atom attached to the carbon adjacent to the nitrogen in the pyridine ring. The presence of both the chloromethyl and amine groups allows for diverse reactivity and potential applications in various chemical syntheses and biological systems .

Due to its functional groups:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amination Reactions: The amine group can react with electrophiles, facilitating the formation of more complex amine derivatives.
  • Formation of Coordination Complexes: This compound can form complexes with transition metals, which may exhibit interesting catalytic properties or biological activities .

Research indicates that 3-(Chloromethyl)pyridin-2-amine exhibits various biological activities. Its derivatives have been studied for potential use in medicinal chemistry due to their ability to interact with biological targets, including enzymes and receptors. The compound's structural similarities to other bioactive pyridine derivatives suggest potential applications in drug development, particularly in targeting specific pathways involved in diseases like cancer and infections .

Several methods have been developed for synthesizing 3-(Chloromethyl)pyridin-2-amine:

  • From Pyridine Derivatives: One common synthesis involves starting from 2-amino-pyridine derivatives, followed by chloromethylation using chloromethyl methyl ether or similar reagents.
  • Using Halogenation Reactions: Chlorination of 3-methylpyridine can yield 3-(Chloromethyl)pyridin-2-amine through controlled halogenation processes .
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to introduce additional functional groups .

3-(Chloromethyl)pyridin-2-amine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals targeting neurological and infectious diseases.
  • Agricultural Chemicals: Its derivatives are explored for use as agrochemicals, particularly in developing new pesticides or herbicides.
  • Material Science: The compound can be utilized in the synthesis of polymers or as a building block for more complex materials due to its reactive functional groups .

Studies have demonstrated that 3-(Chloromethyl)pyridin-2-amine interacts with various metal ions, forming coordination complexes that may exhibit unique properties. These interactions can affect the compound's stability, solubility, and reactivity, making it a subject of interest in coordination chemistry. Such studies help elucidate the role of this compound in catalysis and its potential therapeutic effects when used in metal-based drugs .

Several compounds share structural similarities with 3-(Chloromethyl)pyridin-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-AminopyridineAmine group at position 2More basic due to proximity of amine
3-ChloropyridineChlorine at position 3Lacks amine functionality
4-ChloromethylpyridineChloromethyl at position 4Different reactivity patterns
5-Chloro-2-pyridinemethanolHydroxymethyl instead of aminePotentially more polar

While these compounds share certain features such as the presence of a pyridine ring or halogen substituents, the specific arrangement of functional groups in 3-(Chloromethyl)pyridin-2-amine contributes to its unique reactivity and biological activity profile. This specificity makes it an interesting candidate for further research and application development in medicinal chemistry and materials science .

XLogP3

0.9

Wikipedia

3-(Chloromethyl)pyridin-2-amine

Dates

Modify: 2023-08-15

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